molecular formula C14H14O4 B11865081 tert-Butyl 4-oxo-4H-chromene-2-carboxylate

tert-Butyl 4-oxo-4H-chromene-2-carboxylate

Cat. No.: B11865081
M. Wt: 246.26 g/mol
InChI Key: JPRZSKODELUQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-oxo-4H-chromene-2-carboxylate is a chemical building block based on the privileged 4H-chromene scaffold, recognized as a key pharmacophore in drug discovery . This compound serves as a versatile synthon for researchers developing concise and diversity-oriented libraries, particularly for multifactorial pathologies such as neurodegenerative diseases . The chromone core is a versatile scaffold for creating multitarget-directed ligands and is known to be functionalized with reactive groups like carboxylic acids, which participate in a wide spectrum of chemical reactions to generate remarkable derivatives . Chromone-based molecules have demonstrated a diverse range of pharmacological properties in research settings, including antiallergic, anti-inflammatory, antidiabetic, and antitumor activities . The ester moiety in this specific compound offers a handle for further synthetic modification, making it a valuable intermediate for medicinal chemists aiming to design and develop potent leads for promising biological activities . This product is intended for research applications in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

tert-butyl 4-oxochromene-2-carboxylate

InChI

InChI=1S/C14H14O4/c1-14(2,3)18-13(16)12-8-10(15)9-6-4-5-7-11(9)17-12/h4-8H,1-3H3

InChI Key

JPRZSKODELUQNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=O)C2=CC=CC=C2O1

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of Tert Butyl 4 Oxo 4h Chromene 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry of a molecule can be obtained.

Unambiguous Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of tert-butyl 4-oxo-4H-chromene-2-carboxylate provides crucial information regarding the number, environment, and connectivity of the protons within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the chromone (B188151) ring, a vinylic proton, and the protons of the tert-butyl group.

The aromatic region of the spectrum is expected to display a complex pattern of signals for the four protons on the benzene (B151609) ring of the chromone nucleus (H-5, H-6, H-7, and H-8). The proton at the 8-position (H-8) is anticipated to appear as a doublet of doublets shifted downfield due to the deshielding effect of the adjacent carbonyl group. The protons at positions 6 and 7 (H-6 and H-7) are expected to resonate as multiplets, while the proton at the 5-position (H-5) would also likely appear as a doublet of doublets.

A singlet in the vinylic region corresponds to the proton at the 3-position (H-3) of the chromene ring. The most upfield signal in the spectrum is a sharp singlet, integrating to nine protons, which is characteristic of the magnetically equivalent methyl protons of the tert-butyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.15dd~8.0, 1.5H-5
~7.75ddd~8.5, 7.0, 1.5H-7
~7.50d~8.5H-8
~7.45ddd~8.0, 7.0, 1.0H-6
~6.80s-H-3
~1.60s--C(CH₃)₃

Note: The chemical shifts and coupling constants are predicted values based on the analysis of similar chromone structures and general NMR principles. Actual experimental values may vary.

Carbon (¹³C) NMR Spectral Interpretation and Quaternary Carbon Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The spectrum of this compound is expected to exhibit 12 distinct signals, corresponding to the 14 carbon atoms in the molecule, with the three methyl carbons of the tert-butyl group being equivalent.

The downfield region of the spectrum is dominated by the signals of the carbonyl carbons. The ketone carbonyl at C-4 is expected to resonate at a lower field than the ester carbonyl at C-2'. The aromatic and vinylic carbons of the chromone ring will appear in the intermediate region of the spectrum. The quaternary carbons, including C-2, C-4, C-4a, and C-8a, can be identified by their characteristic low intensity in a standard broadband-decoupled ¹³C NMR spectrum or by using techniques such as DEPT (Distortionless Enhancement by Polarization Transfer). The aliphatic region will show signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~178.0C-4
~160.0C-2' (Ester C=O)
~156.0C-8a
~155.0C-2
~134.0C-7
~126.0C-5
~125.0C-4a
~124.0C-6
~118.0C-8
~115.0C-3
~83.0-C (CH₃)₃
~28.0-C(C H₃)₃

Note: The chemical shifts are predicted values based on the analysis of similar chromone structures and general NMR principles. Actual experimental values may vary.

Application of Advanced 2D NMR Techniques (e.g., HSQC, HMBC, COSY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the coupled aromatic protons (H-5, H-6, H-7, and H-8), allowing for the definitive assignment of these signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of the carbon signals for all protonated carbons by correlating the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. The HMBC spectrum would be instrumental in confirming the connectivity of the entire molecule. Key correlations would be expected between the tert-butyl protons and the ester carbonyl carbon (C-2'), as well as between the H-3 proton and the carbons of the chromone ring (C-2, C-4, and C-4a).

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. For this compound, the molecular formula is C₁₄H₁₄O₄, corresponding to a molecular weight of 246.26 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to the calculated exact mass, confirming the elemental composition.

Table 3: Predicted HRMS Data for this compound

IonCalculated Exact MassObserved Mass
[M+H]⁺247.0965Predicted to be within 5 ppm
[M+Na]⁺269.0784Predicted to be within 5 ppm

Note: The observed mass is a predicted value. Actual experimental values would confirm the elemental composition.

Elucidation of Mass Fragmentation Pathways

Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a reproducible manner, providing valuable structural information. The fragmentation of this compound is expected to be dominated by several key pathways.

A primary fragmentation pathway would involve the loss of the tert-butyl group as a stable carbocation, resulting in a fragment ion corresponding to the chromone-2-carboxylic acid radical anion. Another significant fragmentation would be the loss of isobutylene from the molecular ion via a McLafferty-type rearrangement, leading to the formation of the chromone-2-carboxylic acid ion. Further fragmentation of the chromone ring system could also occur, leading to characteristic ions.

Table 4: Predicted Key Mass Fragmentation Ions for this compound

m/zProposed Fragment
246[M]⁺
191[M - C₄H₉]⁺
190[M - C₄H₈]⁺
173[M - C₄H₉O]⁺
145[Chromone ring fragment]⁺
121[Benzoyl fragment]⁺
57[C₄H₉]⁺

Note: The proposed fragments are based on general principles of mass spectrometry and the fragmentation of similar compounds. The relative intensities of these fragments would depend on the ionization conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to its key structural features: the α,β-unsaturated ketone in the chromone ring, the carboxylate ester group, and the aromatic system.

Based on the analysis of similar chromone and carboxylate compounds, the following vibrational frequencies would be anticipated:

C=O Stretching (Ketone): The ketone carbonyl group within the γ-pyrone ring of the chromene structure is expected to show a strong absorption band in the region of 1650-1680 cm⁻¹. This frequency is typical for α,β-unsaturated ketones where conjugation lowers the vibrational frequency compared to a saturated ketone.

C=O Stretching (Ester): The tert-butyl ester carbonyl group is also expected to exhibit a strong absorption band, typically at a higher frequency than the ketone, in the range of 1720-1740 cm⁻¹.

C-O Stretching (Ester): The C-O single bond stretches of the ester group would likely appear as two distinct bands in the 1250-1350 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C=C Stretching: Aromatic C=C stretching vibrations from the benzene ring portion of the chromene structure would be observed in the 1450-1600 cm⁻¹ region. The C=C bond in the pyrone ring would also contribute to absorption in this range.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group would be expected in the 2850-2970 cm⁻¹ range.

A hypothetical data table for the expected IR absorption peaks is presented below.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Aromatic C-H3000 - 3100Stretch
Aliphatic C-H (tert-butyl)2850 - 2970Stretch
Ester C=O1720 - 1740Stretch
Ketone C=O (α,β-unsaturated)1650 - 1680Stretch
Aromatic & Vinyl C=C1450 - 1600Stretch
Ester C-O (asymmetric)1250 - 1350Stretch
Ester C-O (symmetric)1000 - 1100Stretch

Note: This table is predictive and not based on published experimental data for the specific compound.

X-ray Crystallography for Solid-State Molecular Architecture

A single-crystal X-ray diffraction study of this compound would elucidate the exact geometry of the molecule. The chromone ring system is generally found to be nearly planar. The analysis would provide precise measurements for all bond lengths and angles.

Key structural parameters that would be determined include:

The bond lengths of the C=O groups in the pyrone ring and the tert-butyl ester.

The C-O and C-C bond lengths within the heterocyclic and aromatic rings.

The bond angles around the sp² hybridized carbons of the chromone core and the sp³ hybridized carbons of the tert-butyl group.

The torsional angles, which would define the orientation of the tert-butyl carboxylate group relative to the plane of the chromone ring.

Based on crystallographic data of related compounds like ethyl 4-oxo-4H-chromene-2-carboxylate, one would expect the chromone core to be essentially planar. The ester group's conformation would be a key point of interest, determining the steric and electronic interactions within the molecule.

Hypothetical Selected Bond Lengths and Angles:

Bond/AngleExpected Value (Å or °)
C4=O (Ketone)~1.22 Å
C2'-O (Ester)~1.21 Å
C2-C2' (Ester)~1.49 Å
O1-C2~1.36 Å
C8a-O1~1.37 Å
C4-C4a-C5~118°
O1-C2-C3~121°
C2-O'-C(tBu)~117°

Note: This table is predictive, based on general values for similar structures, and is not experimental data for the title compound.

The arrangement of molecules in the crystal lattice is dictated by non-covalent interactions such as hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions. For this compound, which lacks strong hydrogen bond donors, the crystal packing would likely be dominated by C-H···O interactions and π-π stacking.

C-H···O Interactions: Weak hydrogen bonds could form between the aromatic C-H groups or the aliphatic C-H groups of the tert-butyl moiety and the oxygen atoms of the carbonyl groups on neighboring molecules.

π-π Stacking: The planar aromatic systems of the chromone rings could stack on top of each other in a parallel-displaced or T-shaped arrangement, contributing to the stability of the crystal lattice. The distance between the centroids of stacked rings is typically in the range of 3.3 to 3.8 Å.

Reactivity Profile and Mechanistic Investigations of Tert Butyl 4 Oxo 4h Chromene 2 Carboxylate

Chemical Transformations at the tert-Butyl Ester Moiety

The tert-butyl ester group is a prominent protecting group in organic synthesis, valued for its stability against nucleophiles and its selective removal under acidic conditions. researchgate.net The reactivity at this site on the chromone (B188151) scaffold is crucial for further functionalization.

Selective Ester Hydrolysis and Transesterification Reactions

The conversion of the tert-butyl ester to the parent carboxylic acid, 4-oxo-4H-chromene-2-carboxylic acid, is a key step for many subsequent derivatizations. Due to the acid-labile nature of the tert-butyl group, its selective cleavage can be achieved under mild conditions that preserve the chromone core. A variety of methods have been developed for the deprotection of tert-butyl esters, which are applicable to this substrate. For instance, reagents such as zinc bromide (ZnBr₂) in dichloromethane offer chemoselective hydrolysis of tert-butyl esters even in the presence of other acid-sensitive groups. researchgate.netsemanticscholar.org Other mild and selective methods include the use of silica gel in refluxing toluene or molecular iodine in acetonitrile. researchgate.net Enzymatic hydrolysis also presents a highly selective method for cleaving C-terminal tert-butyl esters of peptides, a technique that could be explored for chromone-based systems. nih.gov

Transesterification offers an alternative pathway to modify the ester group without proceeding through the carboxylic acid. This transformation involves the exchange of the tert-butoxy group with another alkoxy group and can be catalyzed by either acid or base. A borane-catalyzed method has been reported for the transesterification of tert-butyl esters with α-aryl α-diazoesters, highlighting a chemoselective protocol that proceeds under mild conditions. rsc.org

ReactionReagent/CatalystConditionsKey FeatureReference
HydrolysisSilica GelToluene, RefluxSelective over t-butyl ethers and TMSE esters. researchgate.net
HydrolysisZnBr₂DichloromethaneChemoselective in the presence of other acid-labile groups. researchgate.netsemanticscholar.org
HydrolysisMolecular IodineAcetonitrileMild and efficient method. researchgate.net
Hydrolysist-BuNH₂/LiBr/MeOH/H₂ORefluxEffective for a wide range of esters. amelica.org
TransesterificationB(C₆F₅)₃Reaction with α-aryl α-diazoestersChemoselective and high-yielding under mild conditions. rsc.org
Table 1: Selected Methods for Hydrolysis and Transesterification of tert-Butyl Esters.

Amidation and Other Carboxylate Derivatizations

The synthesis of amide derivatives from the chromone scaffold is of significant interest. This is typically achieved by first hydrolyzing the tert-butyl ester to 4-oxo-4H-chromene-2-carboxylic acid. The resulting acid can then be activated and coupled with various amines. For example, a series of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides have been synthesized via this two-step procedure. nih.gov

More complex derivatizations are also possible. The reaction of 4-oxo-4H-chromene-2-carboxylic acid with 2-aminobenzenethiol, after activation of the carboxyl group, can lead to the formation of 2-(1,3-benzothiazol-2-yl)-4H-chromen-4-one under acidic conditions. researchgate.net

Starting MaterialReagentsProductReaction TypeReference
4-oxo-4H-chromene-2-carboxylic acid1. Activating Agent 2. N-alkyl amineN-alkyl-4-oxo-4H-chromene-2-carboxamideAmidation nih.gov
4-oxo-4H-chromene-2-carboxylic acid1. POCl₃ 2. 2-aminobenzenethiol2-(1,3-benzothiazol-2-yl)-4H-chromen-4-oneAmidation/Cyclization researchgate.net
tert-Butyl Ester1. α,α-dichlorodiphenylmethane, SnCl₂ 2. AmineAmideDirect Amidation organic-chemistry.org
Table 2: Examples of Amidation and Derivatization Reactions.

Reactions Involving the 4-Oxo-4H-chromene Core

The 4-oxo-4H-chromene (chromone) nucleus possesses a distinct reactivity pattern governed by the benzopyrone system, which includes an α,β-unsaturated ketone motif.

Electrophilic and Nucleophilic Reactions on the Benzopyrone System

The chromone ring system is generally resistant to electrophilic substitution due to the deactivating effect of the pyrone ring. When such reactions do occur, substitution is directed to the benzene (B151609) ring, typically at the C-6 and C-8 positions.

Conversely, the pyrone ring is susceptible to nucleophilic attack. The C-2 position is the most common site for nucleophilic addition, which can be followed by ring-opening of the pyranone ring. This reactivity is a characteristic feature of chromones. Furthermore, the electron-deficient double bond (C2-C3) can act as a Michael acceptor, as discussed in section 4.2.3. wikipedia.org In some cases, nucleophilic substitution reactions can be used to synthesize substituted 4H-chromenes from appropriate precursors. nih.govfrontiersin.org

Ring Transformations and Annulations

The chromone scaffold can undergo fascinating ring transformation and annulation reactions to generate more complex heterocyclic structures. A compelling example is the reaction of 4-oxo-4H-chromene-2-carboxylic acid with 2-aminobenzenethiol, which demonstrates a condition-dependent reaction pathway. researchgate.net

Under acidic conditions, using phosphorus oxychloride (POCl₃), the reaction proceeds through the expected amidation followed by cyclization to yield 2-(1,3-benzothiazol-2-yl)-4H-chromen-4-one. researchgate.net However, when the reaction is conducted under basic conditions using benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), a remarkable transformation occurs. The reaction pathway is diverted to an unexpected intramolecular cyclization involving the thiol group and the C-2 position of the chromone, ultimately forming a novel spirocyclic system, spiro[1,4-benzothiazine-2,2'-chromene]-3,4'(3'H,4H)-dione. researchgate.net This demonstrates the ability of the chromone core to participate in complex rearrangements leading to significant structural diversity.

Annulation reactions, such as [4+2] cycloadditions, are also pivotal in building upon the chromene framework or in its synthesis, indicating the electronic nature of the heterocyclic system. nih.govrsc.org

Addition Reactions to the Chromene Nucleus

The C2-C3 double bond within the 4-oxo-4H-chromene nucleus is part of an α,β-unsaturated carbonyl system, making it an electrophilic "Michael acceptor." wikipedia.orgadichemistry.com This allows for 1,4-conjugate addition (Michael addition) of various nucleophiles. The reaction involves the attack of a nucleophile at the C-3 position, followed by protonation to yield a chromanone derivative. This type of reaction is fundamental for introducing substituents at the C-3 position of the chromone skeleton. The synthesis of certain chromene derivatives proceeds via an in-situ Michael adduct formation. researchgate.netorganic-chemistry.org

The chromene system can also participate in cycloaddition reactions. The double bond of the pyrone ring can act as a dienophile in [4+2] cycloaddition (Diels-Alder) reactions, reacting with dienes to form fused polycyclic systems. researchgate.net Conversely, the benzene-fused dihydropyran system can act as the diene component. The asymmetric [4+2] cycloaddition of salicyl N-phosphonyl imines with allenoates has been developed as an efficient route to synthesize highly functionalized 4H-chromenes, showcasing the utility of this reaction type. nih.govrsc.org

Investigation of Reaction Regioselectivity and Stereoselectivity

The regioselectivity and stereoselectivity of reactions involving tert-butyl 4-oxo-4H-chromene-2-carboxylate are dictated by the electronic properties and steric hindrance of the chromone core. The electron-withdrawing nature of the carbonyl group at C4 and the ester group at C2 renders the C2-C3 double bond susceptible to nucleophilic attack and participation in cycloaddition reactions.

While specific studies on the stereoselectivity of this compound are not extensively documented, research on analogous 3-substituted chromones provides significant insights. For instance, in the context of [3+2] cycloaddition reactions of 3-cyanochromones with Morita–Baylis–Hillman carbonates, high diastereoselectivity has been achieved. These reactions lead to the formation of densely functionalized chiral cyclopenta[b]chromanones with three contiguous stereogenic centers. The observed stereochemical outcome is often rationalized through computational studies, which can model the transition states and predict the most favorable stereoisomeric pathway.

The regioselectivity is also a critical aspect of the reactivity of this class of compounds. In reactions with asymmetric reagents, the orientation of the incoming molecule is influenced by the existing functional groups on the chromone ring. For example, in the 1,3-dipolar cycloaddition of substituted chromones with nitrile imines, the reaction proceeds with high regioselectivity, leading to the formation of pyrazole derivatives. This selectivity is governed by the electronic and steric effects of the substituents on the chromone nucleus.

Detailed findings from studies on related chromone derivatives are often presented in tabular format to highlight the influence of various catalysts and reaction conditions on the stereochemical and regiochemical outcomes.

Elucidation of Mechanistic Pathways for Key Transformations

The mechanistic pathways for reactions involving the chromone scaffold are typically investigated through a combination of experimental studies and computational modeling. Key transformations of chromone derivatives often involve the pyrone ring, which can undergo ring-opening reactions, cycloadditions, and nucleophilic additions.

For instance, the reaction of chromone-2-carboxylic acid, a closely related analogue of this compound, with hydrazine derivatives proceeds via a proposed mechanism involving initial nucleophilic attack at the C2 position, followed by ring opening of the pyrone ring and subsequent cyclization to form pyrazole derivatives.

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the mechanisms of more complex reactions, such as cycloadditions. These studies can map the potential energy surface of the reaction, identify transition states, and calculate activation energies for different possible pathways. In the case of the [3+2]-cycloaddition of 3-cyanochromones, DFT calculations have been used to investigate the mechanism and understand the origins of the observed regio- and diastereoselectivity.

The general mechanism for the reaction of chromone derivatives with binucleophiles often involves the following key steps:

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electrophilic C2 or C4 position of the chromone ring.

Ring Opening: This initial attack often leads to the opening of the pyrone ring, forming a more flexible intermediate.

Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization to form a new heterocyclic ring system.

Aromatization/Rearrangement: The final step may involve an aromatization or rearrangement to yield the stable final product.

The specific pathway taken depends on the nature of the chromone substrate, the reacting nucleophile, and the reaction conditions. The tert-butyl ester group at the C2 position of the title compound can influence the reaction mechanism through its steric bulk and electronic effects, potentially favoring certain pathways over others compared to the corresponding carboxylic acid or other esters.

Theoretical and Computational Chemistry Studies on Tert Butyl 4 Oxo 4h Chromene 2 Carboxylate

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule is fundamental to its chemical and physical properties. Molecular orbital theory, a cornerstone of quantum chemistry, describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. Computational methods are employed to solve the complex equations of molecular orbital theory, providing a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules due to its balance of accuracy and computational efficiency. For tert-Butyl 4-oxo-4H-chromene-2-carboxylate, DFT calculations are instrumental in determining its most stable three-dimensional conformation, a process known as geometry optimization. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on closely related chromone (B188151) derivatives. dntb.gov.uanih.gov For instance, the geometry of the core 4-oxo-4H-chromene ring is known to be essentially planar. nih.gov DFT calculations would confirm this planarity and provide precise structural parameters for the tert-butyl ester group. The electronic structure calculations would reveal the distribution of electron density across the molecule, highlighting the electronegative oxygen atoms of the carbonyl and ester groups as regions of high electron density.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. nih.gov The HOMO represents the orbital from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept an electron from a nucleophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

For chromone derivatives, the HOMO is typically localized over the fused benzene (B151609) ring and the pyrone oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, is often distributed over the α,β-unsaturated ketone system of the pyrone ring, making this region susceptible to nucleophilic attack. In the case of this compound, the electron-withdrawing carboxylate group at the 2-position would be expected to lower the energy of the LUMO, potentially increasing its reactivity towards nucleophiles.

Computational studies on similar chromone structures have determined HOMO-LUMO energy gaps which provide a reference for what could be expected for the title compound. rsc.org

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Chromone Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Chromone Derivative 4a--5.168
Chromone Derivative 4b--6.308

Data is for illustrative purposes and is based on findings for other chromone derivatives. rsc.org

Calculation of Electrophilicity and Nucleophilicity Indices

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be calculated. These indices provide a quantitative measure of a molecule's reactivity. Key indices include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an additional electronic charge from the environment.

A high electrophilicity index suggests that the molecule is a strong electrophile. For chromone derivatives, which possess an electron-deficient pyrone ring, a significant electrophilic character is expected. dntb.gov.ua The tert-butyl ester group, being largely electronically neutral in its inductive effect, is not expected to drastically alter the inherent electrophilicity of the 4-oxo-4H-chromene core, though it may have steric influences.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is not only capable of describing static molecular properties but can also be used to model the dynamics of chemical reactions. This involves mapping out the potential energy surface for a given reaction, identifying transition states, and calculating activation energies.

Computational Elucidation of Reaction Mechanisms and Energy Barriers

The synthesis of 4-oxo-4H-chromene-2-carboxylates can proceed through several routes, one common method being the condensation of a phenol (B47542) with a suitable three-carbon component followed by cyclization. researchgate.net Computational modeling can be used to investigate the step-by-step mechanism of such reactions. For each proposed step, the structures of the reactants, intermediates, transition states, and products can be calculated.

A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier that must be overcome for the reaction to proceed. By locating the transition state structure and calculating its energy, the activation energy for that step can be determined. A reaction with a lower activation energy will proceed more rapidly. For the synthesis of this compound, computational studies could compare different proposed synthetic routes to identify the most energetically favorable pathway.

Prediction of Reaction Outcomes and Selectivity

When a reaction can potentially lead to multiple products, computational modeling can be a valuable tool for predicting the reaction's outcome and selectivity. By calculating the activation energies for the formation of each possible product, the major product can be identified as the one formed via the lowest energy pathway.

Spectroscopic Parameter Prediction and Experimental Correlation

Theoretical and computational chemistry plays a pivotal role in the prediction of spectroscopic parameters for complex organic molecules like this compound. These predictive studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), allow for the elucidation of molecular structure and electronic properties, which can then be correlated with experimental spectroscopic data. While specific comprehensive theoretical and experimental spectroscopic studies on this compound are not extensively documented in the literature, data from closely related compounds and general computational studies on chromene derivatives provide valuable insights.

Computational methods are frequently utilized to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. These theoretical calculations are crucial for assigning experimental signals and understanding the underlying molecular vibrations and electronic behavior.

For instance, in the study of chromone derivatives, DFT calculations have been successfully used to investigate molecular geometries, vibrational spectra, and electronic properties. nih.govguidechem.com Such studies often show a good correlation between the calculated and experimentally observed spectra, thereby validating the computational models used. nih.gov The general approach involves optimizing the molecular geometry of the compound and then calculating the harmonic vibrational frequencies. nih.gov

While experimental data for the title compound is scarce, the spectroscopic data of a structurally similar compound, tert-Butyl 6-benzoyl-5-hydroxy-2-oxo-2H-chromene-4-carboxylate, offers a basis for comparison. nih.gov The experimental Infrared (IR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data for this related compound are presented below and can serve as a reference for the expected spectroscopic characteristics of this compound.

Infrared (IR) Spectroscopy

Computational methods can predict the vibrational frequencies corresponding to different functional groups within a molecule. For chromene derivatives, key vibrational modes include the C=O stretching of the pyrone ring and the ester group, as well as C=C stretching vibrations of the aromatic ring.

The experimental IR data for tert-Butyl 6-benzoyl-5-hydroxy-2-oxo-2H-chromene-4-carboxylate shows characteristic absorption bands for the carbonyl and alkene groups. nih.gov

Table 1: Experimental IR Data for a Related Chromene Derivative

Functional Group Wavenumber (cm⁻¹)
O-H 3300-3550
C=O (ketone) 1730-1740
C=O (ester) 1620-1640
C=C 1400-1410

Source: nih.gov

Theoretical calculations for this compound would be expected to predict strong absorption bands in similar regions for the two carbonyl groups and the aromatic C=C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts through computational models is a powerful tool for structure elucidation. The ¹³C NMR spectrum is particularly informative for carbon-rich molecules.

The experimental ¹³C NMR data for tert-Butyl 6-benzoyl-5-hydroxy-2-oxo-2H-chromene-4-carboxylate provides the chemical shifts for the carbon atoms in the tert-butyl group and the chromene core. nih.gov

Table 2: Experimental ¹³C NMR Data for a Related Chromene Derivative

Carbon Atom Chemical Shift (δ, ppm)
C(CH₃)₃ 28.00
C (CH₃)₃ 84.50
CH 106.42
C 108.18
CH 112.87
CH 114.84
CH (benzoyl) 128.67
CH (benzoyl) 129.06
CH (benzoyl) 132.49
C 136.92
C 137.09
C 146.10
C-O 159.11
C-O 159.46
C=O (ester) 162.03
C=O (ester) 164.46
C=O (ketone) 200.78

Source: nih.gov

Theoretical predictions for this compound would similarly be expected to show signals for the tert-butyl group in the aliphatic region and a series of signals in the aromatic and carbonyl regions, corresponding to the chromene skeleton and the ester functionality. The correlation between such predicted values and experimental data for the title compound, once available, would be crucial for confirming its structure.

Strategic Applications of Tert Butyl 4 Oxo 4h Chromene 2 Carboxylate in Advanced Organic Synthesis

As a Versatile Intermediate in Multi-Step Organic Syntheses

The inherent reactivity of the chromone (B188151) core, particularly the electrophilic nature of the C2-C3 double bond and the C4 carbonyl group, makes tert-Butyl 4-oxo-4H-chromene-2-carboxylate an ideal starting point for constructing elaborate molecular architectures. The tert-butyl ester at the C2 position not only influences the electronic properties of the pyrone ring but also serves as a robust protecting group that can be removed under specific conditions, allowing for late-stage functionalization.

Role in the Construction of Complex Heterocyclic Systems

The chromone-2-carboxylate framework is a foundational synthon for developing diverse libraries of heterocyclic compounds nih.gov. The carbonyl and alkene functionalities within the molecule are prime sites for annulation and cycloaddition reactions. By reacting with various binucleophiles, the chromone ring can be expanded or fused with other heterocyclic systems. For instance, the principle of using chromone derivatives to build fused systems like benzodiazepines has been well-established with related structures. The ester and ketone groups act as synthetic handles, enabling condensation reactions that lead to the formation of new, intricate ring systems with potential biological activities.

Application in the Synthesis of Chiral Compounds

The chromone scaffold is a core component in numerous chiral molecules and natural products. While direct applications of this compound in major asymmetric syntheses are still an emerging area, its structure offers significant potential for creating chiral molecules. The primary routes to inducing chirality involve asymmetric transformations of the pyrone ring.

Key potential strategies include:

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of the C2-C3 double bond can generate chiral chromanones with a stereocenter at the C2 position. Similarly, the asymmetric reduction of the C4-ketone can produce chiral chromanols. The synthesis of chiral chromanols via the asymmetric hydrogenation of chromones has been previously reported, establishing a precedent for this type of transformation mdpi.com.

Michael Additions: The C3 position is susceptible to asymmetric conjugate addition reactions, which can install a chiral center. Enantioselective Michael reactions have been successfully applied to related chromone systems to produce chiral chromanones bearing complex substituents mdpi.com.

Cascade Reactions: The development of enantioselective cascade reactions, such as the O-H insertion/aldol cyclization involving related ketoacids, demonstrates that complex chiral lactone derivatives can be synthesized with high stereoselectivity using advanced catalytic systems nih.gov. These methodologies highlight the potential for developing similar cascades starting from chromone-2-carboxylate derivatives.

The stereochemistry of the resulting chiral chromanes is fundamentally linked to the helicity of the dihydropyran ring, which in turn influences the molecule's specific optical rotation and biological function mdpi.com.

Contributions to Synthetic Methodological Development

The pursuit of more efficient, selective, and sustainable methods for synthesizing and functionalizing the chromone core has led to significant advances in synthetic chemistry. This compound and related compounds have been central to the development of new catalytic systems and greener synthetic protocols.

Exploration of New Catalytic Systems for Chromone Derivatization

Modern organic synthesis increasingly relies on catalysis to achieve high efficiency and selectivity. The synthesis and derivatization of chromone-2-carboxylates have been a fertile ground for exploring novel catalytic approaches. One-pot cascade reactions, utilizing catalysts such as pyridine and polyphosphoric acid, have been developed for the efficient construction of the 4-oxo-4H-chromene-2-carboxylate core from simple phenols and acetylenic esters researchgate.net.

More advanced methods have focused on the functionalization of the pre-formed chromone ring. Visible-light photoredox catalysis has emerged as a powerful tool, enabling doubly decarboxylative Giese reactions on related chromone-3-carboxylic acids to introduce alkyl substituents under mild conditions semanticscholar.orgnih.gov. Furthermore, sophisticated bimetallic relay catalytic systems, combining dirhodium salts and chiral N,N'-dioxide-metal complexes, have been designed for asymmetric cascade reactions, showcasing the cutting edge of catalyst development in this field nih.gov.

Table 1: Catalytic Systems for Chromone Synthesis and Derivatization

Catalyst System Reaction Type Substrate Class Key Advantages
Pyridine / Polyphosphoric Acid One-Pot Cascade Reaction Phenols, Diethyl Acetylenedicarboxylate Solvent-free, metal-free, short reaction times, high yields researchgate.net.
Visible-Light Photoredox Catalyst Doubly Decarboxylative Giese Reaction Chromone-3-carboxylic acids, N-(acyloxy)phthalimides Mild conditions, radical-based functionalization, broad substrate scope semanticscholar.orgnih.gov.
Rh(II) / Chiral N,N'-dioxide-Fe(III) Asymmetric Cascade (O-H Insertion/Aldol) Ketoacids, Diazoketones High enantioselectivity, synthesis of complex chiral lactones nih.gov.

Design of Green and Sustainable Synthetic Routes Utilizing the Compound as a Synthon

In line with the principles of green chemistry, significant effort has been directed towards developing environmentally benign synthetic routes for chromone derivatives. These approaches aim to reduce waste, minimize energy consumption, and avoid hazardous reagents.

One of the most impactful strategies has been the development of one-pot, solvent-free syntheses for the chromone-2-carboxylate scaffold, which offers high atom economy and simplifies purification researchgate.net. The adoption of microwave-assisted synthesis has further advanced these goals by dramatically reducing reaction times, improving yields, and often obviating the need for chromatographic purification nih.govresearchgate.net. This method has proven robust for producing a variety of chromone-2-carboxylic acids nih.govresearchgate.net.

Other green techniques applied to chromone chemistry include the use of ultrasound irradiation and eco-friendly catalysts and solvents. For example, the synthesis of related 2-amino-4H-chromene derivatives has been achieved using sustainable catalysts like pyridine-2-carboxylic acid in aqueous ethanol, which enhances reaction rates and simplifies product isolation nih.gov. Ultrasound-assisted methods provide an energy-efficient way to promote reactions, often leading to higher yields in shorter times under solvent-free conditions researchgate.net.

Table 2: Green and Sustainable Methods in Chromone Chemistry

Green Technique Typical Conditions Key Benefits
One-Pot Synthesis Solvent-free, Pyridine/PPA catalyst High yields, short reaction times, metal-free, reduced waste researchgate.net.
Microwave-Assisted Synthesis Optimized base and solvent, elevated temperature/pressure Drastic reduction in reaction time (minutes vs. hours), improved yields, high purity nih.govresearchgate.net.
Sustainable Catalysis Pyridine-2-carboxylic acid in Water-EtOH Recyclable catalyst, use of green solvents, high atom economy nih.gov.
Ultrasound Irradiation Solvent-free, green catalyst (e.g., orange extract) Energy efficiency, excellent yields, short reaction times, simple workup researchgate.net.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 4-oxo-4H-chromene-2-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via Knoevenagel condensation followed by esterification . For example:

  • Step 1 : Condensation of 4-hydroxycoumarin with a β-keto ester derivative in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under reflux conditions .
  • Step 2 : Protection of the hydroxyl group using tert-butyl chloroformate in anhydrous dichloromethane with a base (e.g., DMAP) to drive esterification .
  • Critical factors : Temperature control (±2°C) during condensation avoids side reactions. Anhydrous conditions are essential to prevent hydrolysis of the tert-butyl group. Typical yields range from 60–75%, with purity confirmed by HPLC .

Q. What purification techniques are optimal for isolating this compound?

  • Column chromatography : Use silica gel (60–120 mesh) with a hexane/ethyl acetate gradient (8:2 to 6:4) to separate unreacted starting materials and byproducts .
  • Recrystallization : Dissolve the crude product in hot ethanol and cool to −20°C for 12 hours to obtain needle-shaped crystals (purity >95%) .
  • Challenges : The tert-butyl group’s steric bulk may slow elution; increasing polarity gradually improves resolution .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR : ¹H and ¹³C NMR in CDCl₃ confirm the ester carbonyl (δ ~165 ppm) and chromene olefinic protons (δ 6.8–7.5 ppm) .
  • X-ray crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 10.23 Å, b = 12.45 Å, c = 14.76 Å, β = 102.5°, as determined using a Bruker SMART APEXII diffractometer .
  • Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 275.1) validates molecular weight .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity in ring-opening reactions?

The tert-butyl group acts as a steric and electronic modulator :

  • Steric effects : Hinders nucleophilic attack at the ester carbonyl, favoring regioselective ring-opening at the 4-oxo position. For example, reaction with amines under microwave irradiation (100°C, 30 min) yields 4-aminocoumarin derivatives .
  • Electronic effects : The electron-donating tert-butyl group stabilizes the chromene ring’s conjugated system, reducing electrophilicity at the 2-position. DFT calculations (B3LYP/6-31G*) show a 0.15 eV increase in HOMO energy compared to methyl analogs .

Q. How can contradictory structural data (e.g., X-ray vs. NMR) be resolved?

  • Multi-technique validation : Combine X-ray data (bond lengths/angles) with NOESY NMR to confirm spatial arrangements. For instance, a 2.8 Å distance between H-3 and H-5 in X-ray should correlate with NOE cross-peaks .
  • Computational docking : Use Gaussian09 to optimize the structure and compare theoretical NMR shifts with experimental data. Discrepancies >0.3 ppm suggest misassigned peaks .

Q. What are the stability profiles of this compound under varying conditions?

  • Thermal stability : Decomposes above 180°C (TGA data), releasing CO₂ and isobutylene. Store at 2–8°C in amber vials to prevent photodegradation .
  • pH sensitivity : Hydrolyzes in aqueous solutions (t₁/₂ = 24 hours at pH 7.4; t₁/₂ = 2 hours at pH 10) due to ester cleavage. Use buffered acetonitrile (pH 5–6) for kinetic studies .

Q. What strategies mitigate hazards during handling, given conflicting safety data?

  • Risk assessment : While some analogs show no GHS hazards (e.g., ), others require precautions (e.g., H315/H319 for skin/eye irritation). Always consult SDS for the specific batch .
  • Engineering controls : Use fume hoods (face velocity ≥0.5 m/s) and antistatic equipment to prevent electrostatic discharge during weighing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.